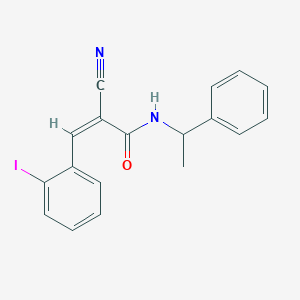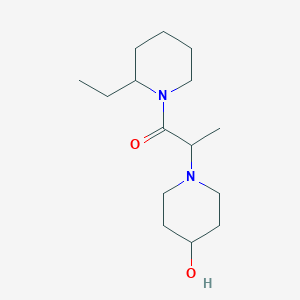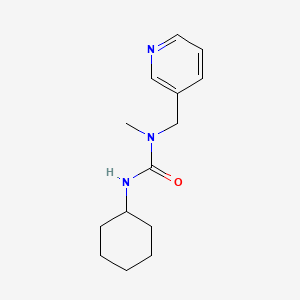
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, and its mechanism of action and biochemical effects have been investigated in detail. In
作用機序
The mechanism of action of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of immune cell function, including B-cell and T-cell activation and proliferation. By inhibiting these kinases, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide can suppress immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide have been studied extensively. In vitro studies have shown that this compound can inhibit the proliferation and activation of immune cells, including B-cells and T-cells. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis in cancer cells, which may contribute to its potential use in the treatment of hematological malignancies. In vivo studies have shown that this compound can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
実験室実験の利点と制限
The advantages of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its specificity for BTK, ITK, and TXK, which allows for targeted inhibition of immune cell function. In addition, this compound has been extensively studied and optimized, which allows for reliable and reproducible results. The limitations of using (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring. In addition, this compound may not be effective in all disease models, and further research is needed to fully understand its therapeutic potential.
将来の方向性
There are several future directions for research on (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. One direction is to investigate its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy. Another direction is to explore its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action and biochemical effects of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide, which may lead to the development of more effective and targeted therapies for autoimmune diseases and hematological malignancies.
合成法
The synthesis of (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide involves several steps. The first step is the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The second step is the reaction of 2-iodobenzoyl chloride with 1-phenylethylamine to form 2-iodo-N-(1-phenylethyl)benzamide. The third step is the reaction of 2-iodo-N-(1-phenylethyl)benzamide with acetylene and copper(I) iodide to form (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide. This synthesis method has been optimized and improved over time to increase the yield and purity of the final product.
科学的研究の応用
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. This compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as hematological malignancies, such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, (Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide has been studied for its potential use in combination with other drugs, such as venetoclax, to enhance their therapeutic efficacy.
特性
IUPAC Name |
(Z)-2-cyano-3-(2-iodophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINIHXZYKHCGA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2I)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1,3-Dimethyl-7-[1-(1-phenyltetrazol-5-yl)ethyl]purine-2,6-dione](/img/structure/B7564749.png)
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)